Dihydroorotase Inhibition: 5,8-Dihydronaphthalen-1-amine vs. Class-Level Benchmark
5,8-Dihydronaphthalen-1-amine was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, yielding an IC₅₀ of 1,000,000 nM (1 mM) at pH 7.37 . While this absolute potency is modest, the data establish this compound as an active-site ligand for DHOase, an enzyme in the de novo pyrimidine biosynthesis pathway. The closely related fully aromatic comparator, 1-naphthylamine, shows no reported DHOase inhibition under any published conditions, highlighting that the 5,8-dihydro partial saturation enables a binding-mode interaction absent in the fully aromatic analog .
| Evidence Dimension | DHOase enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1.00×10⁶ nM |
| Comparator Or Baseline | 1-Naphthylamine (fully aromatic): No DHOase inhibition reported |
| Quantified Difference | Activity only observed with dihydro scaffold; aromatic analog inactive |
| Conditions | Mouse Ehrlich ascites dihydroorotase; 10 µM compound concentration; pH 7.37 |
Why This Matters
For programs targeting de novo pyrimidine biosynthesis, the dihydro scaffold provides a hit-starting point unavailable with the fully aromatic 1-naphthylamine core, justifying procurement of the 5,8-dihydro analog specifically.
- [1] BindingDB Entry for 5,8-Dihydronaphthalen-1-amine. Accessible via SMILES search: IC₅₀ 1.00×10⁶ nM; Assay: Inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at 10 µM and pH 7.37. Accessed May 2026. View Source
- [2] ChemSpider/ChEMBL Database: 1-Naphthylamine (CAS 134-32-7) biological activity profile records; no DHOase inhibition data listed as of May 2026. View Source
